N-(2-hydroxyphenyl)-2-phenoxyacetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N-(2-hydroxyphenyl)-1,8-naphthalimide was synthesized by reacting 1,8-naphthalic anhydride with 2-aminophenol . Another compound, N-(2-hydroxyphenyl)acrylamide, was synthesized by copolymerization of 2-hydroxyphenylacrylamide as a functional monomer .Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-2-phenoxyacetamide, also known as NA-2, has been found to have multiple targets in the body. It has been shown to interact with glioblastoma cells and also modulate Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats . These targets play crucial roles in cell growth and immune response, respectively.
Mode of Action
NA-2 interacts with its targets and induces changes at the cellular level. For instance, in glioblastoma cells, NA-2 and Temozolomide (TMZ) synergistically induce apoptosis . This is associated with an increased ratio of Bax to Bcl-2 and active Caspase-3 expression . In the case of arthritic rats, NA-2 modulates TLRs, which are key recognition structures of the immune system .
Biochemical Pathways
It has been suggested that na-2 may affect the apoptosis pathway in glioblastoma cells . In the case of arthritic rats, NA-2’s modulation of TLRs could potentially affect various immune response pathways .
Pharmacokinetics
It is known that the compound is metabolically stable in vitro . More research is needed to fully understand the ADME properties of NA-2 and their impact on its bioavailability.
Result of Action
The result of NA-2’s action varies depending on the target. In glioblastoma cells, NA-2 induces apoptosis, leading to cell death . In arthritic rats, NA-2’s modulation of TLRs could potentially lead to changes in immune response .
Action Environment
The action of NA-2 can be influenced by various environmental factors. For instance, the presence of other compounds, such as TMZ, can enhance NA-2’s apoptotic activity in glioblastoma cells . More research is needed to fully understand how different environmental factors influence NA-2’s action, efficacy, and stability.
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-9-5-4-8-12(13)15-14(17)10-18-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGNSIPUSWYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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